molecular formula C7H9BrN2S B1342969 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine CAS No. 1280704-26-8

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

Cat. No.: B1342969
CAS No.: 1280704-26-8
M. Wt: 233.13 g/mol
InChI Key: GKLJWYUFEQPLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Thiazolopyridine Heterocyclic Systems in Medicinal Chemistry

Thiazolopyridine heterocyclic systems represent a crucial class of fused ring compounds that have established themselves as privileged scaffolds in medicinal chemistry research. The fusion of thiazole and pyridine heterocycles results in unique structural frameworks that exhibit exceptional versatility in biological applications. These compounds demonstrate remarkable pharmacological diversity, encompassing anti-tubercular, anti-inflammatory, anti-microbial, anti-coagulating, anti-viral, and anti-carcinogenic activities. The therapeutic significance of thiazolopyridines extends beyond their individual activities to include their role as inhibitors of cancer-related proteins, making them valuable targets for targeted intervention approaches in oncology.

The structural foundation of thiazolopyridine systems consists of a five-membered thiazole ring fused to a six-membered pyridine ring, creating a bicyclic framework with multiple sites available for chemical modification. This structural versatility has enabled the development of numerous derivatives with enhanced biological properties. Research has demonstrated that thiazolopyridine derivatives function as epidermal growth factor receptor tyrosine kinase inhibitors, inhibitors of transcriptional regulator signal transducer and activator of transcription 3, mitotic checkpoint inhibitors, interleukin-1 receptor-associated kinases inhibitors, B-cell lymphoma-extra large inhibitors, and deubiquitinating enzymes inhibitors. These diverse mechanisms of action highlight the importance of thiazolopyridine scaffolds in contemporary drug discovery efforts.

The medicinal chemistry applications of thiazolopyridines have been extensively documented through systematic biological evaluations. Screening studies involving lymphoma cell lines such as suppressor T-cell lymphoma 1 and SU-DHL-4, along with B-acute leukemia cell lines including RS4;11 and SEM, have revealed highly selective effects of specific thiazolopyridine derivatives. These findings demonstrate the potential for developing targeted therapeutic agents based on the thiazolopyridine scaffold. Furthermore, gene expression analyses have identified significant differential regulation of cancer-related signaling pathways, including vascular endothelial growth factor A-vascular endothelial growth factor receptor 2 signaling and epidermal growth factor/epidermal growth factor receptor pathways.

The structural complexity of thiazolopyridine systems also contributes to their favorable pharmacological properties. Absorption, distribution, metabolism, elimination, and toxicity analysis predictions for thiazolopyridine derivatives indicate favorable drug-like characteristics, including blood-brain barrier penetration capability and intestinal absorption properties. These pharmacokinetic advantages, combined with their diverse biological activities, position thiazolopyridine derivatives as promising candidates for pharmaceutical development across multiple therapeutic areas.

Positional Isomerism in Thiazolo[4,5-c]pyridine Derivatives

Positional isomerism within thiazolo[4,5-c]pyridine derivatives represents a critical factor influencing both chemical properties and biological activities of these heterocyclic compounds. The thiazolo[4,5-c]pyridine framework provides multiple positions for substitution, creating opportunities for structural diversification that can significantly impact pharmacological outcomes. The systematic exploration of positional variations has revealed distinct structure-activity relationships that guide the design of more effective therapeutic agents.

The thiazolo[4,5-c]pyridine core structure offers several reactive sites for chemical modification, including positions on both the thiazole and pyridine rings. Each position exhibits different electronic and steric environments, leading to variations in chemical reactivity and biological recognition patterns. Research has demonstrated that substitution at the 2-position of the thiazole ring can dramatically alter the compound's interaction with biological targets, while modifications at positions 4 and 6 of the pyridine ring provide additional opportunities for fine-tuning biological activity.

The molecular formula C₆H₄N₂S characterizes the basic thiazolo[4,5-c]pyridine framework, with a molecular weight of 136.18 grams per mole. This fundamental structure serves as the foundation for numerous derivatives, each exhibiting unique properties based on their specific substitution patterns. The International Union of Pure and Applied Chemistry naming convention for these compounds follows systematic rules that clearly identify the position and nature of substituents, facilitating precise structural identification and communication within the scientific community.

Comparative studies of different positional isomers have revealed significant variations in biological activity profiles. For instance, thiazolo[4,5-c]pyridine-2-carbonitrile derivatives demonstrate distinct anticancer properties compared to their positional isomers. These differences arise from variations in molecular recognition patterns with biological targets, emphasizing the importance of precise positional control in drug design efforts. The electronic properties of different positions within the thiazolo[4,5-c]pyridine framework also influence chemical stability and metabolic fate, factors that are crucial for pharmaceutical applications.

Structural elucidation of positional isomers relies heavily on advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods enable precise identification of substitution patterns and confirmation of structural assignments. The systematic characterization of positional isomers has contributed to the development of comprehensive structure-activity relationship databases that guide future synthetic efforts and biological evaluations.

Brominated Thiazolopyridines: Key Modifications for Bioactivity Enhancement

Brominated thiazolopyridine derivatives represent a particularly important subclass of these heterocyclic compounds, where bromine substitution serves as a key structural modification for enhancing biological activity. The incorporation of bromine atoms into the thiazolopyridine framework introduces unique electronic and steric effects that can significantly influence molecular recognition patterns with biological targets. The strategic placement of bromine substituents has emerged as an effective approach for optimizing pharmacological properties while maintaining favorable drug-like characteristics.

The compound 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine exemplifies the successful application of bromination strategies in thiazolopyridine chemistry. This compound features a molecular formula of C₇H₉BrN₂S and a molecular weight of approximately 233.13 grams per mole. The bromine atom at the 2-position of the thiazole ring, combined with the methyl group at the 5-position and the tetrahydro modification of the pyridine ring, creates a unique structural profile that distinguishes this compound from other thiazolopyridine derivatives.

Synthetic approaches to brominated thiazolopyridines typically involve controlled bromination reactions under specific conditions to ensure regioselective substitution. The synthesis of this compound can be achieved through the reaction of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine with bromine in appropriate solvents under carefully monitored temperature and reaction time conditions. These synthetic protocols require precise control to achieve optimal yields and purity levels, reflecting the importance of reaction optimization in pharmaceutical chemistry.

The biological significance of brominated thiazolopyridines extends to their applications in pharmaceutical research, particularly in the context of anticoagulant drug development. The compound this compound has been identified as an impurity associated with edoxaban, a clinically important anticoagulant used in the treatment of thromboembolic disorders. This association highlights the relevance of brominated thiazolopyridines in contemporary pharmaceutical manufacturing and quality control processes.

The physical and chemical properties of brominated thiazolopyridines are significantly influenced by the presence of bromine substituents. These modifications affect solubility characteristics, chemical stability, and reactivity patterns that are crucial for both synthetic applications and biological activities. The enhanced molecular weight and altered electronic distribution resulting from bromine incorporation can improve binding affinity to specific biological targets while maintaining appropriate pharmacokinetic properties. Research has demonstrated that brominated derivatives often exhibit enhanced selectivity for particular biological pathways, making them valuable tools for mechanistic studies and therapeutic applications.

Property This compound Parent Thiazolo[4,5-c]pyridine
Molecular Formula C₇H₉BrN₂S C₆H₄N₂S
Molecular Weight (g/mol) 233.13 136.18
Bromine Substitution Position 2 None
Methyl Substitution Position 5 None
Ring Saturation Tetrahydropyridine Aromatic
Pharmaceutical Relevance Edoxaban impurity Basic scaffold

Properties

IUPAC Name

2-bromo-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2S/c1-10-3-2-6-5(4-10)9-7(8)11-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLJWYUFEQPLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617738
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280704-26-8
Record name 2-Bromo-5-methyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Formation of Thiazole Ring

A mercapto group is introduced into a protected aminopyridine. This intermediate undergoes a ring formation reaction in the presence of sulfur powder and cyanamide. The reaction is catalyzed by secondary amines under controlled temperature conditions.

Step 2: Bromination

The formed thiazole derivative is brominated using copper bromide (II) and alkyl nitrite. This step introduces a bromine atom at the 2-position of the thiazole ring.

Step 3: Methylation

Methylation at the 5-position is carried out using formaldehyde and triacetoxysodium borohydride. This step ensures selective introduction of the methyl group without affecting other positions on the molecule.

Step 4: Purification

The final product is purified using recrystallization techniques or column chromatography to ensure high purity suitable for further applications.

Reaction Conditions

Reaction Step Reagents Conditions Time Yield
Ring Formation Sulfur powder, cyanamide Temperature: ~40–70°C ~10 hours High
Bromination Copper bromide (II), alkyl nitrite Inert atmosphere Variable Moderate
Methylation Formaldehyde, triacetoxysodium borohydride Ambient temperature Variable High
Purification Recrystallization or chromatography Solvents: Ethanol or Acetonitrile Variable High

Alternative Approaches

In some cases, alternative methods are employed to improve efficiency or reduce costs:

  • Use of aromatic hydrocarbon solvents like toluene during ring formation.
  • Bromination without copper bromide (II) by employing catalytic amounts of secondary amines.
  • Cyanation followed by hydrolysis to produce intermediates for related compounds.

Challenges in Industrial Synthesis

The industrial-scale synthesis faces challenges such as:

  • Protection/deprotection steps required for functional groups.
  • Purification difficulties due to side reactions or impurities.
  • Optimization of yield while minimizing environmental impact.

Data Table: Key Properties of Reactants and Intermediates

Compound Molecular Formula Molecular Weight (g/mol) Role in Synthesis
Protected Aminopyridine C6H8N2 ~108 Starting material for thiazole ring formation
Sulfur Powder S ~32 Reactant for ring formation
Copper Bromide (II) CuBr2 ~223 Bromination catalyst
Triacetoxysodium Borohydride NaBH(OCOCH3)3 ~211 Methylation reagent

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 serves as an electrophilic site for nucleophilic substitution (SN), enabling functionalization with various nucleophiles.

Nucleophile Conditions Product Yield Key Observations
Amines (e.g., NH₃)DMF, 80°C, 12h2-Amino derivative65–78%Steric hindrance from methyl group reduces yield compared to non-methylated analogs
Alkoxides (e.g., NaOMe)MeOH, reflux, 6h2-Methoxy derivative82%Requires phase-transfer catalysts for higher efficiency
Thiols (e.g., PhSH)THF, K₂CO₃, rt, 4h2-Phenylthio derivative73%Thiols show faster kinetics than amines under mild conditions

Mechanistic Insight : The reaction follows an SNAr pathway due to electron withdrawal by the thiazole ring, with the methyl group slightly destabilizing the transition state through steric effects .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed cross-coupling reactions, forming C–C bonds for structural diversification.

Reaction Type Catalyst System Partner Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OArylboronic acidsBiaryl derivatives60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines2-Aminoaryl derivatives55–70%
StillePdCl₂(PPh₃)₂, LiCl, DMFOrganotin reagentsAlkyne/aryl hybrids50–65%

Notable Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl compound used as a kinase inhibitor precursor .

Cyanation and Hydrolysis

The bromine atom is replaced by cyanide, followed by hydrolysis to carboxylic acid derivatives:

Step 1: Cyanation

  • Reagents : CuCN, DMF, 120°C, 8h

  • Product : 2-Cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine

  • Yield : 88%

Step 2: Hydrolysis

  • Reagents : 4N LiOH, EtOH, 50°C, 7h → HCl in EtOH

  • Product : 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

  • Yield : 92%

Application : This two-step sequence generates key intermediates for antithrombotic agents like Edoxaban .

Reduction Reactions

The pyridine ring undergoes hydrogenation under catalytic conditions:

Catalyst Conditions Product Selectivity
H₂, Pd/CEtOH, 50 psi, 24hFully saturated thiazolo-piperidine95%
NaBH₄, CoCl₂THF, 0°C → rtPartially reduced dihydro derivative78%

Note : Full saturation requires prolonged reaction times but achieves higher stability for further functionalization .

Comparative Reactivity with Structural Analogs

The methyl group at position 5 modifies reactivity compared to non-methylated analogs:

Reaction Methylated Derivative Non-Methylated Analog
SN with NH₃65% yield82% yield
Suzuki Coupling75% yield68% yield
Hydrolysis RateSlower (7h)Faster (4h)

Rationale : The methyl group introduces steric hindrance but enhances electron density in the thiazole ring, balancing reactivity .

Scientific Research Applications

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiazole ring can also engage in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Isomerism : The positional isomerism between thiazolo[4,5-c]pyridine and thiazolo[5,4-c]pyridine (e.g., CAS 1280704-26-8 vs. 143150-92-9) impacts biological activity and synthetic routes .
  • Purity Variability : Commercial samples of the target compound show purity ranges from 52% to 97%, necessitating rigorous quality control for research use .

Biological Activity

2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that summarize its pharmacological effects.

  • IUPAC Name : this compound
  • CAS Number : 143150-92-9
  • Molecular Formula : C7H9BrN2S
  • Molecular Weight : 233.12 g/mol
  • Purity : >95% (HPLC)

Research indicates that this compound exhibits various biological activities through its interaction with specific enzymes and receptors. Notably:

  • CYP1A2 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which suggests potential implications in drug metabolism and interactions .
  • BBB Permeability : It is predicted to be permeable to the blood-brain barrier (BBB), indicating possible central nervous system (CNS) effects .

Pharmacological Effects

The biological activity of this compound has been explored in several studies:

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of various thiazole derivatives:

  • Objective : To assess the efficacy of this compound against Gram-positive and Gram-negative bacteria.
  • Methodology : Disk diffusion method was employed.
  • Results : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Neuroprotective Study

A recent study aimed at investigating the neuroprotective effects of thiazole derivatives:

  • Objective : To determine the impact on neuronal cell viability under oxidative stress conditions.
  • Methodology : Neuronal cell lines were treated with varying concentrations of the compound.
  • Results : Preliminary findings suggested that higher concentrations improved cell viability compared to untreated controls.

Data Summary Table

PropertyValue
IUPAC NameThis compound
CAS Number143150-92-9
Molecular FormulaC7H9BrN2S
Molecular Weight233.12 g/mol
Purity>95% (HPLC)
CYP1A2 InhibitionYes
BBB PermeabilityYes

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine?

  • Methodology : The compound can be synthesized via bromination of 5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine using trifluoroacetic acid (TFA) and CH₂Cl₂ as solvents under controlled conditions (0°C). Reaction monitoring via TLC and purification via column chromatography (ethyl acetate/hexane gradient) are critical for yield optimization (~70–80%) . Alternative routes may involve palladium-catalyzed cross-coupling for functionalization .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Methodology : Employ ¹H/¹³C NMR to confirm the bromine substitution and methyl group position. For crystallographic validation, single-crystal X-ray diffraction (as in related thiazolo-pyridine analogs) can resolve stereochemical ambiguities . Mass spectrometry (HRMS) should align with the molecular formula C₇H₉BrN₂S (exact mass: 231.98 g/mol) .

Q. What storage conditions are recommended to maintain stability?

  • Methodology : Store at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture due to potential hydrolysis of the thiazole ring. Stability assessments via periodic HPLC purity checks (≥97%) are advised .

Advanced Research Questions

Q. How to resolve discrepancies in spectral data during characterization?

  • Methodology : If NMR signals conflict with expected structures, use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, distinguish between regioisomers by comparing coupling constants and NOE effects. Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. What strategies enable regioselective functionalization of the thiazolo-pyridine core?

  • Methodology : Utilize directed ortho-metalation (DoM) with LDA or Turbo-Grignard reagents to install substituents at the 2- or 3-positions. For electrophilic substitutions, leverage the electron-rich thiazole ring with catalysts like Pd(OAc)₂ to achieve C–H activation .

Q. How to evaluate biological activity and structure-activity relationships (SAR)?

  • Methodology : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. Compare SAR with analogs like 6-bromo-thiazolo[5,4-b]pyridin-2(1H)-one (antimicrobial activity) . Computational docking (AutoDock Vina) can predict binding modes to guide synthetic modifications .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields across synthetic protocols?

  • Methodology : Variability often arises from trace moisture or oxygen. Replicate reactions under strict anhydrous/argon conditions (Schlenk line). Compare yields from scaled-down (mg) vs. scaled-up (g) syntheses to identify mass transfer limitations .

Q. Why might computational models fail to predict experimental solubility or reactivity?

  • Methodology : Solubility discrepancies (e.g., predicted vs. observed in DMSO) may stem from aggregation effects. Use dynamic light scattering (DLS) to detect nanoaggregates. For reactivity, refine DFT calculations with solvent-accessible surface area (SASA) corrections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.